

# An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-iodoisonicotinate

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## Compound of Interest

Compound Name: *Methyl 3-iodoisonicotinate*

Cat. No.: *B071392*

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## Introduction

**Methyl 3-iodoisonicotinate** is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its chemical structure, featuring an electron-withdrawing ester group and a strategically positioned iodine atom on the pyridine ring, imparts unique reactivity and physicochemical characteristics. This guide provides a comprehensive overview of the core physicochemical properties of **Methyl 3-iodoisonicotinate**, supported by available data and methodologies for their determination.

## Core Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 3-iodoisonicotinate** is presented below. It is important to note that while some experimental data is available from commercial suppliers, other parameters are often predicted using computational models due to a lack of published experimental studies.

Property	Value	Source/Method
Molecular Formula	C <sub>7</sub> H <sub>6</sub> INO <sub>2</sub>	-
Molecular Weight	263.03 g/mol	-
Appearance	White to off-white crystalline solid	Visual Inspection
Boiling Point	278 °C	Experimental Data
Density	1.844 g/cm <sup>3</sup>	Experimental Data
Flash Point	122 °C	Experimental Data
Melting Point	Not reported	-
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water.	General knowledge based on structure
pKa	Predicted to be weakly basic due to the pyridine nitrogen, with the basicity reduced by the electron-withdrawing iodo and ester substituents.	Theoretical Prediction
logP	Predicted to be moderately lipophilic.	Theoretical Prediction

## Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of **Methyl 3-iodoisonicotinate** are not readily available in the public domain. However, standard methodologies can be applied.

### Determination of Melting Point

A standard capillary melting point apparatus would be used. A small, powdered sample of **Methyl 3-iodoisonicotinate** is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts to a clear liquid is recorded as the melting point.

## Determination of Boiling Point

Given the high boiling point, distillation under reduced pressure is the preferred method to avoid decomposition. The boiling point at a specific pressure is measured and can be extrapolated to atmospheric pressure using a nomograph.

## Determination of Solubility

The solubility in various solvents can be determined by adding a known amount of **Methyl 3-iodoisonicotinate** to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by UV-Vis spectroscopy or HPLC after filtration.

## Determination of pKa

The pKa can be determined potentiometrically. A solution of **Methyl 3-iodoisonicotinate** is titrated with a standard solution of a strong acid (to determine the pKa of the conjugate acid). The pH of the solution is measured as a function of the volume of titrant added, and the pKa is calculated from the titration curve.

## Determination of logP

The octanol-water partition coefficient (logP) is typically determined using the shake-flask method. A solution of **Methyl 3-iodoisonicotinate** is prepared in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentrations.

## Spectroscopic Characterization

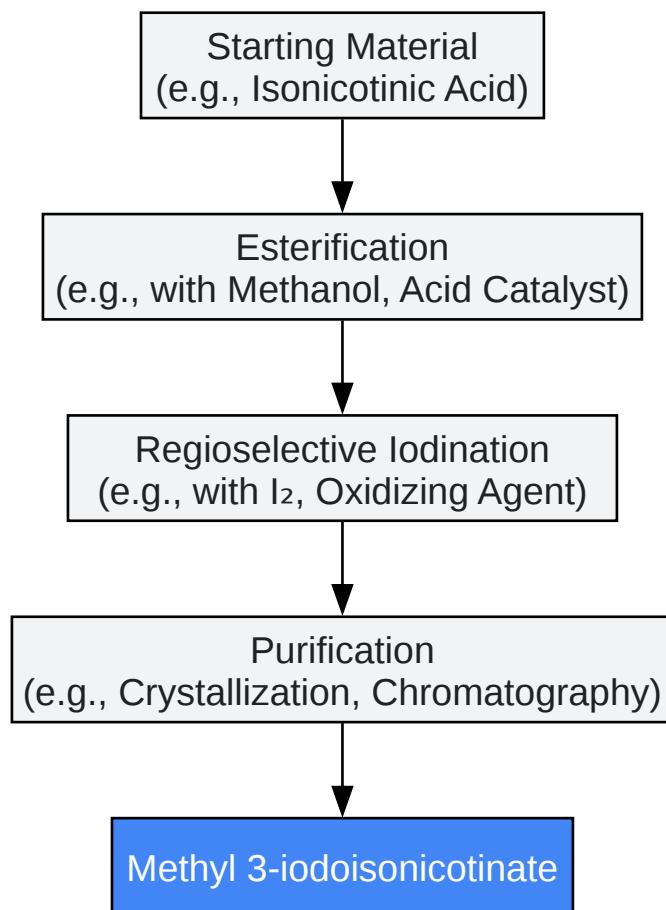
The identity and purity of **Methyl 3-iodoisonicotinate** are confirmed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy provide detailed information about the chemical structure, including the number and connectivity of protons and carbon atoms.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl group of the ester and the C-I bond.
- Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

## Logical and Experimental Workflows

### General Synthesis Workflow

The synthesis of **Methyl 3-iodoisonicotinate** can be conceptualized as a multi-step process, often starting from a more readily available pyridine derivative. A plausible synthetic route is outlined below.

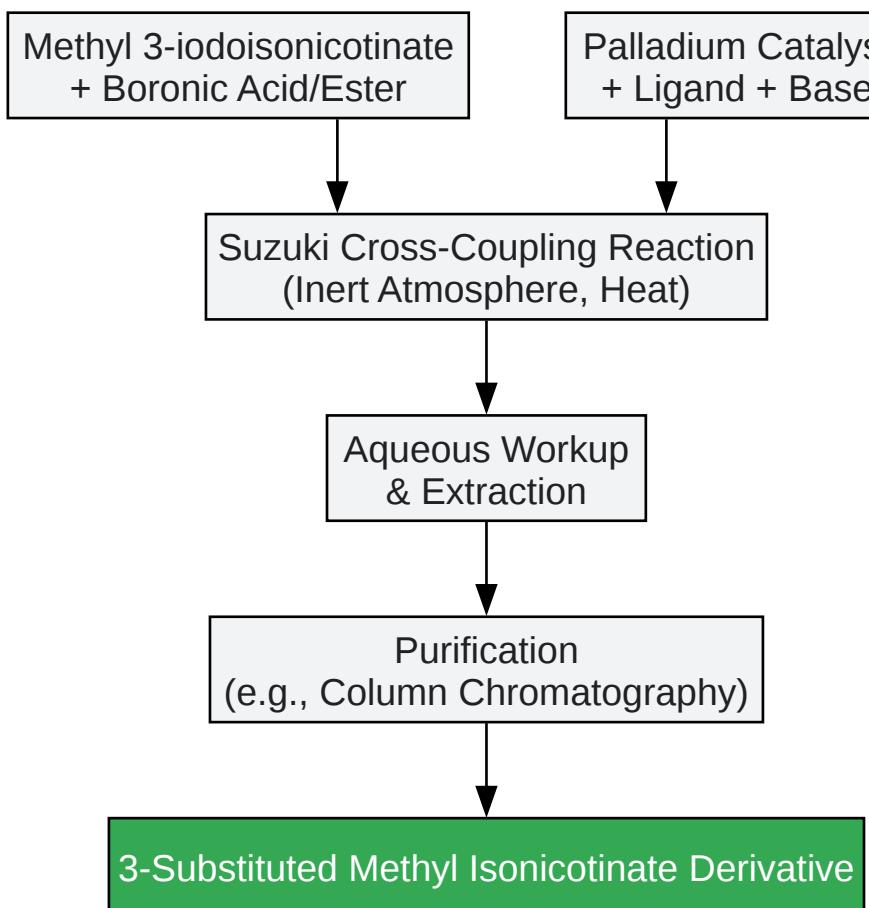


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Caption: A generalized workflow for the synthesis of **Methyl 3-iodoisonicotinate**.

## Utilization in Suzuki Cross-Coupling Reactions

**Methyl 3-iodoisonicotinate** is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This allows for the introduction of a wide variety of substituents at the 3-position of the pyridine ring, enabling the synthesis of diverse compound libraries for drug discovery.



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Caption: Experimental workflow for a Suzuki cross-coupling reaction using **Methyl 3-iodoisonicotinate**.

## Conclusion

**Methyl 3-iodoisonicotinate** possesses a distinct set of physicochemical properties that make it a valuable intermediate in synthetic chemistry. While a complete experimental dataset for all its properties is not yet available in the public literature, established analytical and predictive methods provide a solid foundation for its use in research and development. The workflows presented herein illustrate its synthesis and application in creating more complex molecules, highlighting its importance for the scientific community. Further experimental characterization of this compound would be a valuable contribution to the field.

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